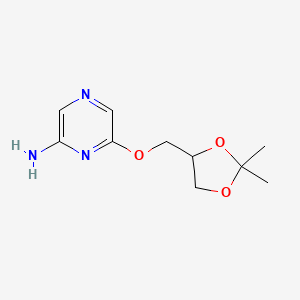

6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine

描述

属性

IUPAC Name |

6-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-10(2)15-6-7(16-10)5-14-9-4-12-3-8(11)13-9/h3-4,7H,5-6H2,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCWLAWSUWSSTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)COC2=NC(=CN=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The primary synthetic route to 6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine involves the nucleophilic substitution reaction between 2-aminopyrazine and a suitably functionalized dioxolane derivative, typically 2,2-dimethyl-1,3-dioxolane-4-methanol. The reaction forms the methoxy linkage connecting the pyrazine and dioxolane units.

-

- 2-Aminopyrazine (provides the pyrazine ring and amine group)

- 2,2-Dimethyl-1,3-dioxolane-4-methanol (provides the dioxolane ring and methanol functionality)

-

- The reaction typically requires activation of the hydroxyl group on the dioxolane derivative to facilitate nucleophilic substitution by the amino group on 2-aminopyrazine.

- Common methods include converting the alcohol to a better leaving group such as a halide or tosylate, or employing coupling reagents.

- Solvent systems and temperature are optimized to maximize yield and purity.

This synthetic approach is straightforward and allows for the preparation of the target compound in moderate to high yields, serving as a key intermediate in further chemical transformations or biological studies.

Preparation of the Dioxolane Intermediate

The preparation of 2,2-dimethyl-1,3-dioxolane-4-methanol, a critical precursor, is achieved via a solvent-free, green synthetic method that enhances cost efficiency and environmental compatibility.

-

- Glycerol (USP Kosher grade) reacts with 2,2-dimethoxypropane under acid catalysis (p-toluenesulfonic acid) to form the acetal-protected glyceraldehyde intermediate.

- The reaction proceeds with the removal of by-product carbinol via steam distillation.

- The intermediate 2,2-dimethyl-1,3-dioxolane-4-methanol is purified by separation techniques.

- Subsequent oxidation under aluminum isopropylate catalysis with acetone as both solvent and oxidant yields 2,2-dimethyl-1,3-dioxolane-4-formaldehyde, another related intermediate useful in further synthetic steps.

Chemical Reaction Analysis and Optimization

The key reaction forming this compound involves nucleophilic substitution at the methanol-derived position of the dioxolane ring.

-

- Conversion to a leaving group such as a halide or sulfonate ester (e.g., tosylate) is commonly employed to enhance substitution efficiency.

- Alternatively, Mitsunobu reaction conditions can be applied for inversion and substitution.

-

- Base or acid catalysis depending on the leaving group and nucleophile.

- Temperature control to prevent decomposition of sensitive groups.

- Use of polar aprotic solvents to enhance nucleophilicity of 2-aminopyrazine.

Summary Table of Preparation Steps

| Step | Starting Material(s) | Reaction Type | Conditions/Notes | Product/Intermediate |

|---|---|---|---|---|

| 1 | Glycerol + 2,2-dimethoxypropane | Acid-catalyzed acetal formation | p-Toluenesulfonic acid catalyst, solvent-free | 2,2-Dimethyl-1,3-dioxolane-4-methanol |

| 2 | 2,2-Dimethyl-1,3-dioxolane-4-methanol + acetone | Oxidation | Aluminum isopropylate catalyst, acetone solvent | 2,2-Dimethyl-1,3-dioxolane-4-formaldehyde |

| 3 | 2-Aminopyrazine + activated dioxolane derivative | Nucleophilic substitution | Activation of hydroxyl (e.g., tosylation), polar aprotic solvent, controlled temperature | This compound |

Research Findings and Notes

- The compound serves as an intermediate in the synthesis of more complex molecules and is valuable in medicinal chemistry research.

- It exhibits potential biological activities, including antimicrobial and anticancer properties, which motivate the development of efficient synthetic routes.

- The green synthesis of the dioxolane intermediate aligns with sustainable chemistry principles, reducing hazardous waste and improving overall process efficiency.

- Detailed mechanistic studies of the nucleophilic substitution step suggest that the electronic nature of the pyrazine ring and steric effects of the dioxolane moiety influence reaction rates and yields.

- Optimization of reaction parameters such as solvent choice, temperature, and catalyst loading is critical to maximize product yield and purity.

化学反应分析

6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

科学研究应用

6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and as a component in certain industrial processes.

作用机制

The mechanism of action of 6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine

- Molecular Formula : C₁₀H₁₅N₃O₃

- Molecular Weight : 225.25 g/mol

- CAS Registry Number : 1219130-25-2

- Key Features : The compound contains a pyrazin-2-amine core substituted with a (2,2-dimethyl-1,3-dioxolan-4-yl)methoxy group. The dioxolane ring acts as a chiral protecting group, enhancing solubility and modulating electronic properties.

For example, it is used in the preparation of spirocyclic carboxamide derivatives targeting kinase inhibition .

Comparison with Structurally Similar Compounds

4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridin-2-amine

- Molecular Formula : C₁₁H₁₆N₂O₃

- Molecular Weight : 224.26 g/mol

- CAS Number : 1303588-65-9

- Key Differences: Replaces the pyrazine ring with a pyridine ring, altering electronic properties (pyridine is less electron-deficient than pyrazine). Similar dioxolane substituent ensures comparable solubility and stability under neutral conditions.

5-(2-Methoxyethoxy)pyrazin-2-amine

- CAS Number : 13484-56-5

- Similarity Score : 0.89 (structural similarity)

- Key Differences :

- Substitutes the dioxolane group with a methoxyethoxy chain.

- Increased flexibility may enhance metabolic instability compared to the rigid dioxolane ring.

- Lower molecular weight (209.23 g/mol) but reduced steric hindrance.

3,5-Dibromo-6-methylpyrazin-2-amine

- CAS Number : 74290-66-7

- Molecular Weight : 266.92 g/mol

- Key Differences: Bromine substituents at positions 3 and 5 increase molecular weight and hydrophobicity. Lacks the dioxolane group, resulting in lower solubility in polar solvents.

Physicochemical and Functional Comparisons

Solubility and Stability

- Target Compound : The dioxolane group improves solubility in organic solvents (e.g., acetonitrile, DMF) and offers acid-labile protection, enabling controlled release in synthetic pathways .

- Pyridine Analog (CAS 1303588-65-9) : Similar solubility but reduced stability under acidic conditions due to the absence of a stabilizing dioxolane ring .

- 3,5-Dibromo Derivative (CAS 74290-66-7) : Poor aqueous solubility due to bromine substituents, limiting bioavailability .

Pharmacological Relevance

- 5-(2-Methoxyethoxy)pyrazin-2-amine (CAS 13484-56-5) : Found in antiviral scaffolds but with shorter metabolic half-lives due to ether cleavage .

Data Table: Comparative Analysis

生物活性

6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine is a chemical compound with significant potential in various biological applications. Its unique structural features suggest various mechanisms of action that could be leveraged for therapeutic purposes. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its synthesis and potential applications.

- Molecular Formula : C10H15N3O3

- Molecular Weight : 225.25 g/mol

- IUPAC Name : 6-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyrazin-2-amine

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminopyrazine with a dioxolane derivative. A common method includes using 2,2-dimethyl-1,3-dioxolane-4-methanol as a starting material, which is reacted under specific conditions to yield the desired product. This compound serves as an intermediate in the synthesis of more complex molecules and is utilized in various organic reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X µg/mL |

| Escherichia coli | Y µg/mL |

| Candida albicans | Z µg/mL |

Note: Specific MIC values need to be determined through experimental studies.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The reported IC50 values suggest significant potency compared to standard chemotherapeutic agents.

| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| HCT116 | 1.9 | 3.23 (Doxorubicin) |

| MCF7 | 2.3 | 3.23 (Doxorubicin) |

These findings indicate that the compound may interfere with cancer cell signaling pathways or induce apoptosis, although the exact mechanisms require further elucidation .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and influence gene expression related to cell growth and survival. Ongoing research aims to clarify these pathways and identify potential receptor interactions .

Case Studies

Several studies have been conducted to assess the biological activity of similar compounds, providing context for the potential applications of this compound:

- Study on Antimicrobial Efficacy : A comparative study highlighted that derivatives similar to this compound exhibited enhanced antimicrobial properties when modified at specific positions on the pyrazine ring.

- Anticancer Research : Research involving quinoxaline derivatives showed that structural modifications can lead to significant increases in anticancer efficacy, suggesting that similar strategies could be applied to optimize the activity of 6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amines.

常见问题

How can reaction conditions be optimized for synthesizing 6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)pyrazin-2-amine to improve yield and purity?

Category : Basic (Synthetic Chemistry)

Answer :

Optimization involves systematic variation of catalysts, solvents, and reaction temperatures. For example, palladium or copper catalysts in polar aprotic solvents (e.g., DMF, toluene) under inert atmospheres (argon/nitrogen) are commonly used for analogous pyrazine derivatives. Reaction monitoring via TLC or HPLC helps identify intermediate stages. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) enhances purity. Kinetic studies at different temperatures (e.g., 60–100°C) can determine optimal reaction rates while minimizing side products like hydrolyzed dioxolane intermediates .

What advanced analytical techniques are recommended for structural confirmation of this compound?

Category : Basic (Characterization)

Answer :

Use a combination of:

- X-ray crystallography to resolve 3D molecular conformation and hydrogen-bonding networks.

- High-resolution mass spectrometry (HRMS) for exact mass validation (±2 ppm tolerance).

- Multinuclear NMR (¹H, ¹³C, DEPT-135) to assign protons and carbons, particularly distinguishing dioxolane methyl groups (δ ~1.3–1.5 ppm) and pyrazine NH₂ signals (δ ~5.8–6.2 ppm).

- HPLC-PDA (photodiode array) at 254 nm to assess purity (>98%) and detect polar impurities .

How does the dioxolane moiety influence the compound’s stability under acidic or oxidative conditions?

Category : Advanced (Stability Studies)

Answer :

The 2,2-dimethyl-1,3-dioxolane group introduces hydrolytic sensitivity under acidic conditions (pH <3) due to ring-opening reactions. Accelerated stability testing (40°C/75% RH for 14 days) with HPLC monitoring can quantify degradation products like the corresponding diol. Oxidative stability is assessed via radical initiators (e.g., AIBN) in THF, followed by LC-MS to detect hydroxylated or demethylated byproducts. Comparative studies with non-dioxolane analogs (e.g., methoxy-substituted pyrazines) reveal the dioxolane’s role in enhancing lipophilicity but reducing aqueous stability .

What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

Category : Advanced (Theoretical Chemistry)

Answer :

- Molecular docking (AutoDock Vina, Schrödinger Suite) against kinases or GPCRs, using crystal structures from the PDB (e.g., 2E8 for pyrazine derivatives).

- MD simulations (GROMACS) to assess conformational stability of the dioxolane group in binding pockets over 100 ns trajectories.

- DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting nucleophilic regions (pyrazine NH₂) for covalent inhibitor design.

These methods should be validated with experimental IC₅₀ data from enzyme assays .

How can structure-activity relationship (SAR) studies be designed to explore modifications to the pyrazin-2-amine core?

Category : Advanced (Medicinal Chemistry)

Answer :

- Core substitutions : Replace pyrazine with pyrimidine (as in 4-(4-methoxyphenyl)-5,6-dimethylpyrimidin-2-amine) to compare π-stacking efficiency.

- Side-chain variations : Substitute the dioxolane group with cyclopropane or tetrahydropyran rings to study steric effects.

- Bioisosteric replacements : Replace NH₂ with OH or CF₃ groups to modulate solubility and target affinity.

Biological evaluation via dose-response assays (e.g., MIC for antimicrobial activity, IC₅₀ for kinase inhibition) identifies critical pharmacophores .

How should researchers address contradictions in reported biological activity data for this compound?

Category : Advanced (Data Analysis)

Answer :

Discrepancies often arise from:

- Purity variability : Rigorous QC (NMR, HRMS) ensures batch consistency.

- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) across labs.

- Metabolic interference : Use hepatic microsome stability assays (e.g., human/rat S9 fractions) to identify species-specific metabolism.

Cross-reference with structurally similar compounds (e.g., pyridinylpyrimidines) to contextualize activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。